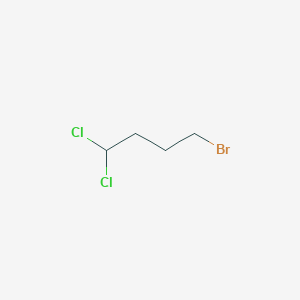

4-Bromo-1,1-dichlorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

144873-00-7 |

|---|---|

Molecular Formula |

C4H7BrCl2 |

Molecular Weight |

205.91 g/mol |

IUPAC Name |

4-bromo-1,1-dichlorobutane |

InChI |

InChI=1S/C4H7BrCl2/c5-3-1-2-4(6)7/h4H,1-3H2 |

InChI Key |

TYSUVCDQZJIIOR-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(Cl)Cl)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1,1-dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 4-Bromo-1,1-dichlorobutane is limited in publicly accessible literature. The following guide provides available computed data for the target compound and supplements this with experimental data for the related isomer, 1-bromo-4-chlorobutane, for comparative purposes. All data for 1-bromo-4-chlorobutane should be considered as reference and not representative of this compound.

Core Chemical Properties

This compound is a halogenated alkane with the molecular formula C4H7BrCl2.[1] Its chemical structure consists of a four-carbon chain with a bromine atom at one terminus and two chlorine atoms at the other.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 144873-00-7 | PubChem[1] |

| Molecular Formula | C4H7BrCl2 | PubChem[1] |

| Molecular Weight | 205.91 g/mol | PubChem (Computed)[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Table 2: Comparative Physical Properties of 1-Bromo-4-chlorobutane

| Property | Value | Source |

| Boiling Point | 80-82 °C at 30 mmHg | Guidechem[2] |

| Density | 1.488 g/mL at 25 °C | Guidechem[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent methylene groups and the single methine proton. The proton at C1 would appear as a triplet, coupled to the adjacent methylene group. The protons at C4 would also appear as a triplet, coupled to the neighboring methylene group. The protons at C2 and C3 would likely present as complex multiplets due to coupling with each other and the adjacent groups.

-

¹³C NMR: The carbon NMR spectrum should exhibit four unique signals, one for each carbon atom in the molecule, due to their different chemical environments.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations. The C-Cl and C-Br stretching frequencies would also be present in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks. Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the carbon-carbon bonds.

Synthesis and Reactivity

Synthesis

No specific experimental protocol for the synthesis of this compound was found in the searched literature. General synthetic routes to similar halogenated alkanes often involve the halogenation of corresponding alcohols or the ring-opening of cyclic ethers followed by halogen exchange reactions.

Reactivity

The reactivity of this compound is dictated by the presence of the gem-dichloro and terminal bromo functional groups.

-

Gem-dichloro Group: The two chlorine atoms on the same carbon atom make the attached proton acidic and can participate in elimination reactions. Gem-dihaloalkanes are also known to serve as carbene precursors in certain transition metal-catalyzed reactions, such as Fe-catalyzed B-H and Si-H insertion reactions.[3] This reactivity allows for the formation of new carbon-boron and carbon-silicon bonds.

-

Bromo Group: The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the C4 position.

The differential reactivity of the two ends of the molecule could potentially be exploited for selective chemical transformations.

Experimental Protocols

Due to the lack of specific experimental data for this compound, no detailed experimental protocols can be provided. Researchers interested in working with this compound would need to develop their own methods for synthesis, purification, and analysis, likely drawing upon established procedures for similar halogenated hydrocarbons.

Logical Relationships and Workflows

The following diagrams illustrate the general logical relationships in the study and application of a chemical compound like this compound.

Caption: General workflow for the synthesis, characterization, and application of a chemical compound.

Caption: Potential reaction pathways for this compound based on its functional groups.

Safety and Handling

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a halogenated alkane with potential for use in organic synthesis due to its bifunctional nature. However, a significant lack of experimentally determined physical, chemical, and toxicological data necessitates further research to fully characterize this compound and enable its safe and effective use in research and drug development. The information provided in this guide serves as a starting point for researchers and highlights the current knowledge gaps.

References

In-Depth Technical Guide: 4-Bromo-1,1-dichlorobutane (CAS Number 144873-00-7)

Disclaimer: Publicly available information, including detailed experimental protocols and specific applications for 4-Bromo-1,1-dichlorobutane (CAS 144873-00-7), is exceptionally limited. Much of the readily accessible data pertains to the similarly named but structurally distinct compound, 1-Bromo-4-chlorobutane (CAS 6940-78-9). This guide is compiled from the available data, primarily from computational and repository sources, and includes hypothetical pathways based on established chemical principles. Researchers should validate any experimental procedures.

Core Compound Information

This compound is a halogenated alkane containing bromine and two chlorine atoms. Its chemical structure suggests it may serve as a versatile intermediate in organic synthesis, particularly in the introduction of a dichlorobutyl moiety.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇BrCl₂ | PubChem[1] |

| Molecular Weight | 205.91 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 144873-00-7 | PubChem[1] |

| Canonical SMILES | C(CC(Cl)Cl)CBr | PubChem[1] |

| InChI Key | TYSUVCDQZJIIOR-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 203.91082 | PubChem[1] |

Safety and Handling

Table 2: GHS Hazard Classifications

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Acute Toxicity, Inhalation | 4 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Hypothetical Synthesis Protocol

No specific, published experimental protocols for the synthesis of this compound have been identified. A plausible synthetic route could involve the free-radical halogenation of a suitable precursor. The following is a hypothetical protocol based on general principles of organic chemistry.

Objective: To synthesize this compound from 1-bromo-4-chlorobutane.

Reaction Principle: This proposed synthesis involves the selective chlorination of 1-bromo-4-chlorobutane at the carbon adjacent to the existing chlorine atom. This could potentially be achieved through a free-radical mechanism, though selectivity may be a challenge.

Materials:

-

1-Bromo-4-chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

A free-radical initiator (e.g., AIBN or benzoyl peroxide)

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Procedure (Hypothetical):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-4-chlorobutane in an inert solvent.

-

Add a catalytic amount of a free-radical initiator.

-

Slowly add sulfuryl chloride to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product via fractional distillation or column chromatography to isolate this compound.

-

Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Logical Workflow for Hypothetical Synthesis and Characterization:

Caption: Hypothetical workflow for the synthesis and analysis of this compound.

Potential Research Applications

Given its structure, this compound could be a valuable building block in medicinal chemistry and materials science. The dichloro- and bromo- functionalities offer multiple reactive sites for creating more complex molecules.

Potential Signaling Pathway Research Workflow:

While there is no documented involvement of this compound in any signaling pathways, a logical workflow for investigating its potential biological activity could be as follows:

Caption: A logical workflow for investigating the potential biological activity of this compound.

Conclusion

This compound (CAS 144873-00-7) is a chemical compound with limited available data. The information presented in this guide is based on computational data and established chemical principles. Further experimental research is necessary to fully characterize its properties, develop reliable synthetic methods, and explore its potential applications in drug development and other scientific fields. Researchers are strongly encouraged to perform their own comprehensive safety and literature reviews before commencing any experimental work with this compound.

References

An In-depth Technical Guide on 4-Bromo-1,1-dichlorobutane

For professionals engaged in chemical research, synthesis, and drug development, a precise understanding of the molecular characteristics of novel compounds is paramount. This document provides a concise technical overview of 4-Bromo-1,1-dichlorobutane, focusing on its molecular structure and key quantitative data.

Molecular and Chemical Properties

This compound is a halogenated alkane. A summary of its key molecular data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H7BrCl2 | [1] |

| Molecular Weight | 205.91 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 144873-00-7 | [1] |

Molecular Structure Visualization

The structural arrangement of atoms within this compound is depicted in the following diagram. This visualization is crucial for understanding the compound's reactivity and steric profile.

This guide serves as a foundational reference for researchers and professionals in the field of drug development and chemical synthesis, providing essential data and a clear structural representation of this compound.

References

The Comprehensive Guide to the Isomers of C4H7BrCl2: A Technical Resource for Scientific Professionals

Introduction

In the landscape of drug discovery and development, a profound understanding of molecular structure is paramount. The precise arrangement of atoms within a molecule, its stereochemistry, and its isomeric forms can dramatically influence its physicochemical properties, biological activity, and metabolic fate. This technical guide provides an in-depth exploration of the IUPAC nomenclature for the molecular formula C4H7BrCl2, a halogenated butane derivative. Aimed at researchers, scientists, and drug development professionals, this document systematically elucidates the structural and stereochemical diversity of C4H7BrCl2 isomers, offering a foundational reference for their synthesis, characterization, and potential applications.

IUPAC Nomenclature of Haloalkanes: Core Principles

The systematic naming of haloalkanes by the International Union of Pure and Applied Chemistry (IUPAC) follows a set of established rules to ensure each compound has a unique and unambiguous name.[1][2][3] The fundamental principles involve identifying the longest continuous carbon chain (the parent alkane), numbering the chain to give the substituents the lowest possible locants, and listing the substituents alphabetically.[2][4] For halogen substituents, the prefixes fluoro-, chloro-, bromo-, and iodo- are used.[5]

Isomerism in C4H7BrCl2

The molecular formula C4H7BrCl2 indicates a saturated acyclic alkane structure, as it follows the general formula CnH2n+2-x-y... where n is the number of carbon atoms and x, y, etc., are the number of halogen atoms. Isomerism in C4H7BrCl2 arises from two main sources:

-

Constitutional Isomerism: This includes variations in the carbon skeleton (chain isomerism) and different attachment points for the halogen atoms (positional isomerism).[6][7]

-

Stereoisomerism: This occurs in isomers that have the same connectivity but differ in the spatial arrangement of their atoms. For C4H7BrCl2, this primarily involves enantiomers due to the presence of chiral centers (carbon atoms bonded to four different groups).[6][8]

Systematic Identification and Nomenclature of C4H7BrCl2 Isomers

To systematically identify all possible isomers of C4H7BrCl2, we will consider the two possible carbon skeletons: butane (a linear four-carbon chain) and isobutane (a branched three-carbon chain with a methyl group on the central carbon).

Butane Skeleton Isomers

For a linear butane chain, we can systematically place the one bromine and two chlorine atoms on the four available carbon atoms. This process generates a multitude of constitutional isomers, many of which are chiral.

Table 1: IUPAC Names of C4H7BrCl2 Isomers with a Butane Skeleton

| IUPAC Name | Chirality |

| 1-Bromo-1,1-dichlorobutane | Achiral |

| 1-Bromo-1,2-dichlorobutane | Chiral (2 stereocenters) |

| 1-Bromo-1,3-dichlorobutane | Chiral (1 stereocenter) |

| 1-Bromo-1,4-dichlorobutane | Achiral |

| 1-Bromo-2,2-dichlorobutane | Chiral (1 stereocenter) |

| 1-Bromo-2,3-dichlorobutane | Chiral (2 stereocenters) |

| 1-Bromo-2,4-dichlorobutane | Chiral (1 stereocenter) |

| 1-Bromo-3,3-dichlorobutane | Achiral |

| 1-Bromo-3,4-dichlorobutane | Chiral (1 stereocenter) |

| 2-Bromo-1,1-dichlorobutane | Chiral (1 stereocenter) |

| 2-Bromo-1,2-dichlorobutane | Chiral (2 stereocenters) |

| 2-Bromo-1,3-dichlorobutane | Chiral (1 stereocenter) |

| 2-Bromo-1,4-dichlorobutane | Achiral |

| 2-Bromo-2,3-dichlorobutane | Chiral (1 stereocenter) |

| 2-Bromo-2,4-dichlorobutane | Achiral |

| 1,1-Dichloro-2-bromobutane | Chiral (1 stereocenter) |

| 1,2-Dichloro-2-bromobutane | Chiral (1 stereocenter) |

| 1,3-Dichloro-2-bromobutane | Chiral (1 stereocenter) |

| 1,4-Dichloro-2-bromobutane | Achiral |

| 2,3-Dichloro-2-bromobutane | Achiral |

Note: Due to the complexity and number of stereoisomers, this table primarily identifies the constitutional isomers and their potential for chirality. For chiral molecules, R/S configurations would be assigned based on the Cahn-Ingold-Prelog priority rules.[8] For instance, PubChem lists a specific stereoisomer, (2R)-4-bromo-1,2-dichlorobutane.[9]

Isobutane Skeleton Isomers

For the isobutane (2-methylpropane) skeleton, there are two types of carbon atoms: the tertiary carbon (C2) and the three primary carbons (C1 and the two methyl carbons).

Table 2: IUPAC Names of C4H7BrCl2 Isomers with an Isobutane Skeleton

| IUPAC Name | Chirality |

| 1-Bromo-1,1-dichloro-2-methylpropane | Achiral |

| 1-Bromo-1,2-dichloro-2-methylpropane | Chiral (1 stereocenter) |

| 1-Bromo-1,3-dichloro-2-methylpropane | Chiral (1 stereocenter) |

| 1-Bromo-2,3-dichloro-2-methylpropane | Chiral (1 stereocenter) |

| 2-Bromo-1,1-dichloro-2-methylpropane | Achiral |

| 2-Bromo-1,3-dichloro-2-methylpropane | Achiral |

| 1,2-Dibromo-1-chloro-2-methylpropane | Chiral (1 stereocenter) |

| 1,3-Dibromo-1-chloro-2-methylpropane | Chiral (1 stereocenter) |

| 1,3-Dibromo-2-chloro-2-methylpropane | Achiral |

Experimental Protocols

The synthesis and characterization of halogenated alkanes like the isomers of C4H7BrCl2 are fundamental in organic chemistry and drug development. Below are generalized methodologies for key experiments.

Synthesis: Halogenation of Alkanes

Objective: To introduce halogen atoms onto an alkane backbone.

Methodology: Free radical halogenation is a common method for the synthesis of haloalkanes.

-

Reactants: An appropriate alkane (butane or isobutane) and halogenating agents (e.g., Cl2, Br2, N-bromosuccinimide (NBS), sulfuryl chloride (SO2Cl2)).

-

Initiation: The reaction is initiated by UV light or a radical initiator (e.g., AIBN). This step generates halogen radicals.

-

Propagation: The halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical. This alkyl radical then reacts with a halogen molecule to form the haloalkane and a new halogen radical.

-

Termination: The reaction is terminated when two radicals combine.

-

Purification: The product mixture is typically purified by distillation or chromatography to separate the desired isomer from byproducts and unreacted starting materials.

Note: Free radical halogenation often leads to a mixture of products, including polyhalogenated and isomeric compounds. Regioselectivity can be influenced by the stability of the intermediate alkyl radical (tertiary > secondary > primary).

Characterization: Spectroscopic Techniques

Objective: To confirm the structure of the synthesized C4H7BrCl2 isomer.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of peaks corresponds to the number of protons.

-

¹³C NMR: Indicates the number of different types of carbon atoms in the molecule. The chemical shift provides information about the electronic environment of each carbon.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in structure elucidation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a nearly 3:1 ratio) will be characteristic in the mass spectrum.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. For haloalkanes, the C-Cl and C-Br stretching vibrations will be observed in the fingerprint region.

Logical Relationships in IUPAC Nomenclature

The process of assigning an IUPAC name to a C4H7BrCl2 isomer follows a logical workflow. This can be visualized as a decision-making process.

References

- 1. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Nomenclature [www2.chemistry.msu.edu]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F structural isomers stereoisomers structural formula skeletal formula of isomers of C4H7Cl C4H7Br C4H7I C4H7F uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. docbrown.info [docbrown.info]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 9. (2R)-4-bromo-1,2-dichlorobutane | C4H7BrCl2 | CID 98043731 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,1-dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental methodologies for determining these key physical characteristics are also provided.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H7BrCl2 | PubChem[1] |

| Molecular Weight | 205.91 g/mol | PubChem[1][2] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 80-82 °C at 30 mmHg | Sigma-Aldrich |

| Density | 1.488 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | 1.4875 (20 °C, 589 nm) | Sigma-Aldrich |

| Solubility | Slightly soluble in water | ChemSrc[3]; ChemicalBook[4] |

| Flash Point | 60 °C (closed cup) | Sigma-Aldrich |

Note: Some sources may refer to the related compound 1-Bromo-4-chlorobutane (CAS No. 6940-78-9). The data presented here is specific to this compound where available.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Several methods can be employed for its determination, with the capillary method being common for small sample volumes.[6]

Capillary Method using a Thiele Tube:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and both are immersed in a heating bath, such as a Thiele tube filled with paraffin oil. The Thiele tube design ensures uniform heating through convection currents.[7]

-

Heating and Observation: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles.[6]

-

Boiling Point Determination: The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[6][7]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer or by simply measuring the mass of a known volume.[8]

Using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is determined using an analytical balance.[9]

-

Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]

-

Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the liquid is measured.

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[8][9] This procedure can be repeated with different volumes to ensure accuracy.[10]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property and is often used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.[11]

Using an Abbe Refractometer:

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: Workflow for determining physical properties.

References

- 1. This compound | C4H7BrCl2 | CID 56636251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-1,1-dichlorobutane | C4H7BrCl2 | CID 119095473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-chlorobutane | CAS#:6940-78-9 | Chemsrc [chemsrc.com]

- 4. 1-Bromo-4-chlorobutane CAS#: 6940-78-9 [m.chemicalbook.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Bromo-1,1-dichlorobutane

This guide provides a detailed theoretical analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1,1-dichlorobutane. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive understanding of the molecular structure's influence on its NMR spectrum.

Molecular Structure and Proton Environments

The chemical structure of this compound is foundational to its ¹H NMR spectrum. The molecule possesses four distinct sets of non-equivalent protons, each residing in a unique chemical environment due to the influence of the electronegative halogen substituents.

The structure is as follows:

The four distinct proton environments are:

-

H_a : A single proton on the carbon atom bonded to two chlorine atoms.

-

H_b : Two protons on the carbon atom adjacent to the dichloromethyl group.

-

H_c : Two protons on the carbon atom adjacent to the bromomethyl group.

-

H_d : Two protons on the carbon atom bonded to the bromine atom.

Predicted ¹H NMR Spectral Parameters

The predicted ¹H NMR spectrum is characterized by the chemical shift (δ), the integration of the signal, and the multiplicity (splitting pattern) for each proton environment. These parameters are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| a | -CHCl₂ | 1H | 5.8 - 6.2 | Triplet (t) | ~7 |

| b | -CH₂- | 2H | 2.4 - 2.8 | Quartet (q) or Triplet of Triplets (tt) | ~7 |

| c | -CH₂- | 2H | 2.1 - 2.5 | Quintet (quin) or Multiplet (m) | ~7 |

| d | -CH₂Br | 2H | 3.4 - 3.8 | Triplet (t) | ~7 |

Detailed Analysis of Spectral Predictions

3.1. Chemical Shift (δ)

The chemical shift of a proton is primarily determined by the extent of electronic shielding around it. Electronegative atoms, such as chlorine and bromine, withdraw electron density from neighboring protons, causing them to be "deshielded" and to resonate at a lower field (higher ppm value).

-

H_a (-CHCl₂) : This proton is directly attached to a carbon bearing two highly electronegative chlorine atoms. This results in significant deshielding, and its signal is predicted to appear the furthest downfield, in the range of 5.8 - 6.2 ppm . This is a characteristic region for protons in a dichloromethyl environment.

-

H_d (-CH₂Br) : The protons on the carbon attached to the bromine atom are also deshielded. Bromine is less electronegative than two chlorine atoms, so the effect is less pronounced. The chemical shift for these protons is expected in the range of 3.4 - 3.8 ppm [1].

-

H_b (-CH₂-) : These protons are adjacent to the electron-withdrawing -CHCl₂ group. The inductive effect of the chlorine atoms causes a moderate downfield shift, predicted to be in the range of 2.4 - 2.8 ppm .

-

H_c (-CH₂-) : These protons are adjacent to the -CH₂Br group. Their chemical shift will be influenced by the bromine atom, but to a lesser extent than H_b is by the two chlorine atoms. Therefore, they are expected to resonate at a slightly higher field than H_b, in the range of 2.1 - 2.5 ppm .

3.2. Integration

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. For this compound, the relative integration values are predicted to be:

-

H_a : 1

-

H_b : 2

-

H_c : 2

-

H_d : 2

Thus, the integral ratio will be 1:2:2:2 .

3.3. Multiplicity (Splitting Pattern)

The multiplicity of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule . This phenomenon, known as spin-spin coupling, arises from the interaction of the magnetic moments of neighboring protons.

-

H_a : This proton is adjacent to the two H_b protons (n=2). Therefore, its signal will be split into a triplet (2+1=3).

-

H_b : These protons are adjacent to one H_a proton and two H_c protons. In a first-order approximation where the coupling constants are similar, we can consider three neighboring protons (n=3), which would result in a quartet (3+1=4). However, if the coupling constants J_ab and J_bc are significantly different, a more complex pattern, such as a triplet of triplets , may be observed.

-

H_c : These protons are situated between the two H_b protons and the two H_d protons, resulting in four neighboring protons (n=4). This will lead to a quintet (4+1=5). Due to the potential for different coupling constants, this signal may also appear as a more complex multiplet .

-

H_d : These protons are adjacent to the two H_c protons (n=2). Consequently, their signal will be a triplet (2+1=3).

3.4. Coupling Constants (J)

For acyclic alkanes with free rotation, the vicinal coupling constants (³J_HH) are typically in the range of 6-8 Hz[2]. For this prediction, an average coupling constant of ~7 Hz is assumed for all adjacent protons.

Experimental Protocol Considerations

To acquire a ¹H NMR spectrum of this compound, the following general protocol would be employed:

-

Sample Preparation : A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.

-

Instrumentation : The spectrum would be acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Acquisition Parameters : Standard ¹H NMR acquisition parameters would be used, including an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay to allow for full magnetization recovery between scans.

-

Data Processing : The acquired free induction decay (FID) signal is processed by Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Logical Workflow for Spectrum Prediction

The process of predicting a ¹H NMR spectrum can be visualized as a logical workflow, starting from the molecular structure and culminating in the predicted spectral data.

Caption: Logical workflow for predicting the ¹H NMR spectrum.

This in-depth guide provides a robust prediction of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided data and analysis serve as a valuable resource for the identification and characterization of this molecule in a research or industrial setting.

References

An In-depth Technical Guide on the Reactivity of the Dichloro Geminal Group in 4-Bromo-1,1-dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1-dichlorobutane is a bifunctional molecule featuring two distinct reactive centers: a primary bromo group and a geminal dichloro group. This guide focuses on the chemical reactivity of the gem-dichloro moiety, a functional group that serves as a masked aldehyde. The presence of the bromine atom on the C4 position introduces the potential for intramolecular reactions and influences the overall reactivity profile of the molecule. This document outlines the primary reactions of the gem-dichloro group, including hydrolysis to form aldehydes, reduction to monochloro and saturated alkanes, and its role in cyclization reactions. Detailed experimental methodologies and quantitative data are provided to support further research and application in synthetic chemistry and drug development.

Introduction

Geminal dihalides are versatile intermediates in organic synthesis, primarily due to their ability to be converted into carbonyl compounds. In this compound, the 1,1-dichloro group offers a latent aldehyde functionality that can be unmasked under specific conditions. The molecule's linear four-carbon chain, terminated by a bromine atom, makes it an interesting substrate for studying the interplay between two different halogenated centers and for the synthesis of various substituted and cyclic compounds. Understanding the reactivity of the gem-dichloro group is crucial for its effective utilization in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Core Reactivity of the Gem-Dichloro Group

The primary reactivity of the gem-dichloro group in this compound revolves around nucleophilic substitution, reduction, and elimination reactions. The carbon atom bearing the two chlorine atoms is electrophilic due to the electron-withdrawing nature of the halogens, making it susceptible to attack by nucleophiles.

Hydrolysis to Aldehyde

One of the most synthetically useful transformations of a terminal gem-dihalide is its hydrolysis to an aldehyde.[1][2] This reaction typically proceeds in the presence of a base, such as aqueous potassium hydroxide (KOH).[3][4]

The mechanism involves a two-step nucleophilic substitution. The first hydroxide ion displaces one of the chloride ions to form an unstable halohydrin intermediate. A second substitution replaces the remaining chloride, yielding a geminal diol. Gem-diols are generally unstable and readily eliminate a molecule of water to form the corresponding carbonyl compound.[3][5] Since the gem-dichloro group in this compound is at a primary position, the product of hydrolysis is 4-bromobutanal.

This reaction provides a direct route to 4-substituted butanals, which are valuable building blocks. The bromo group remains intact under these conditions, allowing for subsequent functionalization.

Intramolecular Cyclization

The presence of the bromine atom at the C4 position allows for the possibility of intramolecular reactions following the initial transformation of the gem-dichloro group. If the hydrolysis to 4-bromobutanal is followed by treatment with a suitable base, an intramolecular aldol-type cyclization could potentially occur, though this is more common for forming 5- or 6-membered rings.[6]

A more direct cyclization can be envisaged by reacting this compound with a strong, non-nucleophilic base to potentially form a cyclic intermediate, although this pathway is less common for gem-dihalides compared to other bifunctional alkanes.

Reduction of the Gem-Dichloro Group

The gem-dichloro group can be reduced to either a monochloro group or a methylene group (CH2) using various reducing agents.

-

Partial Reduction: Selective reduction to a monochloromethyl group can be challenging. However, reagents like lithium aluminum hydride have been shown to reduce gem-dichlorocyclopropanes to monochlorocyclopropanes.[7][8] Similar reactivity might be expected for acyclic systems under carefully controlled conditions.

-

Complete Reduction: Stronger reducing conditions, such as using tributyltin hydride (a radical-based reducing agent) or catalytic hydrogenation, can lead to the complete removal of both chlorine atoms, yielding 1-bromobutane.

Cyclopropanation Reactions

Gem-dihalides are precursors for carbenes or carbenoids, which can react with olefins to form cyclopropanes.[9][10] While this is typically an intermolecular reaction, it highlights a key reactivity pathway for the gem-dichloro group. Treatment of this compound with a strong base in the presence of an alkene could generate a dichlorocarbene that adds to the alkene. However, the presence of the bromo substituent might lead to competing side reactions.

Experimental Protocols & Data

While specific experimental data for this compound is not widely published, protocols for analogous gem-dihalides can be adapted.

Protocol: Hydrolysis to 4-Bromobutanal

Objective: To convert the gem-dichloro group of this compound into an aldehyde.

Methodology (Adapted from general gem-dihalide hydrolysis):

-

A solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or dioxane) is prepared in a round-bottom flask equipped with a reflux condenser.

-

An aqueous solution of potassium hydroxide (2.2 equiv) is added dropwise to the stirred solution.[3][4]

-

The mixture is heated to reflux and the reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 4-bromobutanal is then purified by column chromatography or distillation.

Table 1: Expected Reaction Parameters and Outcomes

| Parameter | Value | Reference |

| Reactant | This compound | - |

| Reagent | Aqueous KOH / NaOH | [5] |

| Stoichiometry | 1 : 2.2 (Substrate : Base) | General Protocol |

| Temperature | Reflux | [4] |

| Expected Product | 4-Bromobutanal | [1][2] |

| Expected Yield | Moderate to High | General Observation |

Protocol: Reduction using Triphenylphosphine

Objective: To achieve a chemoselective reduction of a trichloromethyl compound to a gem-dichloromethyl group, a related transformation.[11]

Methodology (Adapted from Appel's Reaction Protocol Modification):

-

Under a nitrogen atmosphere, the trichloromethyl compound (1.0 equiv) and methanol (2.0 equiv) are dissolved in anhydrous dichloromethane at 0 °C.[11]

-

A solution of triphenylphosphine (1.05 equiv) in anhydrous dichloromethane is added dropwise.[11]

-

The reaction mixture is stirred, allowing the temperature to rise to room temperature.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under vacuum, and the product is purified.

This protocol for de-chlorination could potentially be adapted for the selective partial reduction of the gem-dichloro group, although it is originally designed for trichloromethyl groups.[11]

Influence of the Bromo Substituent

The bromo group at the C4 position is a key feature of the molecule.

-

Nucleophilic Substitution: The C-Br bond is also susceptible to nucleophilic attack. Reaction conditions must be carefully chosen to favor reaction at the gem-dichloro group if desired. For instance, hydrolysis is specific to the gem-dihalide, whereas other nucleophiles like cyanide could potentially react at both sites.[12][13] The primary nature of the C-Br bond makes it reactive towards SN2 substitution.[14]

-

Intramolecular Reactions: As mentioned, the bromo group can act as an internal electrophile. Once the gem-dichloro group is converted (e.g., to an enolate), the bromo- a leaving group, is positioned to be displaced by an intramolecular nucleophilic attack, which would lead to the formation of a cyclopropane ring.

Conclusion

The gem-dichloro group in this compound is a versatile functional handle that primarily serves as a precursor to the 4-bromobutanal moiety via hydrolysis. Its reactivity also extends to reduction and potentially as a source for carbene generation. The presence of the distal bromo group adds a layer of complexity and opportunity, allowing for selective functionalization or subsequent intramolecular reactions to form cyclic structures. For drug development professionals and synthetic chemists, this bifunctionality makes this compound a valuable, albeit challenging, substrate for constructing complex molecular architectures. Careful control of reaction conditions is paramount to achieving chemoselectivity and harnessing the full synthetic potential of this molecule.

References

- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 2. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]

- 3. quora.com [quora.com]

- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 5. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]

- 6. Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. Asymmetric synthesis of substituted 8-oxabicyclo[3.2.1]octanones and -octenones and cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

Navigating the Stability and Storage of 4-Bromo-1,1-dichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). Due to the limited publicly available data specific to this compound, this document also extrapolates best practices from the handling of similar halogenated hydrocarbons to ensure the safe and effective use of this chemical in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This information is crucial for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C4H7BrCl2 | PubChem[1] |

| Molecular Weight | 205.91 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[2] |

| Boiling Point | 80-82 °C @ 30 mmHg | Inferred from 1-Bromo-4-chlorobutane[2][3][4] |

| Flash Point | 60 °C (140 °F) | Inferred from 1-Bromo-4-chlorobutane[2][3][4] |

| Density | ~1.488 g/mL | Inferred from 1-Bromo-4-chlorobutane[2][4] |

| Solubility | Slightly soluble in water | Inferred from 1-Bromo-4-chlorobutane[2][5] |

Stability Profile

While specific stability data for this compound is not extensively documented, it is known to be stable under normal conditions.[3] However, like many halogenated hydrocarbons, it is susceptible to degradation under certain conditions.

Key Stability Considerations:

-

Light Sensitivity: Prolonged exposure to light should be avoided to prevent potential photolytic decomposition.

-

Thermal Stability: The compound is flammable and its vapors can form explosive mixtures with air.[3][6] Containers may explode when heated.[3] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen chloride gas.[3][6]

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[3][6]

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety. The following protocols are based on general best practices for halogenated hydrocarbons.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated place.[2][7] Keep cool.[3][7] | To prevent pressure buildup and potential degradation. |

| Container | Keep in a tightly closed, suitable container.[3][8] | To prevent contamination and evaporation. |

| Atmosphere | Store away from sources of ignition.[3][6][7][8] | To mitigate fire and explosion hazards. |

| Location | Store in an approved flammable liquid storage area.[7] | To comply with safety regulations and contain potential spills. |

Handling Procedures

A generalized workflow for the safe handling of this compound is illustrated in the diagram below.

Caption: General workflow for safe handling of halogenated hydrocarbons.

Experimental Protocol for Safe Handling:

-

Preparation:

-

Handling:

-

Ground and bond containers when transferring material to prevent static discharge.[3][7][8]

-

Use only non-sparking, explosion-proof tools and equipment.[3][6][7]

-

Avoid contact with skin and eyes.[3][6][9] Do not breathe mist, vapors, or spray.[3]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[3][6][7][8][10]

-

-

Post-Handling:

-

Wash hands and any exposed skin thoroughly after handling.[3][6]

-

Decontaminate all equipment and work surfaces after use.

-

Dispose of waste in a designated and properly labeled chemical waste container according to local regulations.[3]

-

Return the chemical container to its designated storage area, ensuring the container is tightly sealed.[3][7][8]

-

Hazard Information

This compound is classified as a hazardous substance. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

In case of exposure, it is critical to seek medical attention.[3] For skin contact, wash off immediately with plenty of water for at least 15 minutes.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3]

Conclusion

While specific experimental data on the stability of this compound is limited, a conservative approach based on the properties of similar halogenated hydrocarbons is recommended. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize risks, ensure the compound's integrity, and maintain a safe laboratory environment. Further studies are warranted to fully characterize the stability profile of this compound.

References

- 1. This compound | C4H7BrCl2 | CID 56636251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]

- 5. 1-Bromo-4-chlorobutane | CAS#:6940-78-9 | Chemsrc [chemsrc.com]

- 6. 1-Bromo-4-chlorobutane(6940-78-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. kscl.co.in [kscl.co.in]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1,1-dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7), a halogenated organic compound utilized in various chemical syntheses. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the proper design of experiments and for understanding its behavior under various conditions.

| Property | Value |

| Molecular Formula | C4H7BrCl2 |

| Molecular Weight | 205.91 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 80 - 82 °C @ 30 mmHg[3] |

| Flash Point | 60 °C (140 °F) - closed cup |

| Density | 1.488 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and diethyl ether.[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

GHS Pictogram:

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (selected): [5][6]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing mist or vapours.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties (e.g., OECD guidelines) are not available within the provided search results. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[1] Researchers should consult specialized toxicological databases for in-depth experimental details.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Do not breathe vapors or mist.[3]

-

Use spark-proof tools and explosion-proof equipment as the substance is flammable.[3][7]

-

Ground and bond containers when transferring material to prevent static discharge.[8]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][9]

-

Keep containers tightly closed.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[2]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[3][6] Vapors may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2][3]

Accidental Release Measures

In the event of a spill, the following workflow should be implemented to ensure safety and containment.

Caption: Workflow for handling a this compound spill.

Accidental Release Procedures:

-

Remove all sources of ignition.[2]

-

Use personal protective equipment as required.[2]

-

Ensure adequate ventilation.[2]

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2]

-

Keep in suitable, closed containers for disposal.[2]

-

Waste is classified as hazardous and should be disposed of in accordance with local regulations.[2]

References

- 1. This compound | C4H7BrCl2 | CID 56636251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 1-Bromo-4-chlorobutane(6940-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. kscl.co.in [kscl.co.in]

4-Bromo-1,1-dichlorobutane: A Technical Safety Guide for Laboratory Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Bromo-1,1-dichlorobutane (CAS No. 144873-00-7). The information is intended to support safe handling, storage, and use of this compound in a laboratory setting. Due to the limited availability of a complete, experimentally derived Safety Data Sheet (SDS), this guide synthesizes available data from GHS classifications and information on structurally similar compounds.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are primarily computed and provide a basis for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrCl₂ | PubChem[1] |

| Molecular Weight | 205.91 g/mol | PubChem[1] |

| CAS Number | 144873-00-7 | PubChem[1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated statements.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms:

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is recommended.

First-Aid Measures

The following first-aid procedures are based on the known hazards of the compound:

| Exposure Route | First-Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

Spill and Leak Procedures

In the event of a spill:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Reactivity and Stability

Detailed reactivity data for this compound is not available. However, based on its structure, the following can be inferred:

-

Stability: Likely stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of hydrogen bromide, hydrogen chloride, and carbon oxides.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling and response to incidents involving this compound.

Caption: Workflow for first-aid response to exposure.

Caption: Protocol for responding to a chemical spill.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals. Always consult the most up-to-date safety information available and follow all institutional and regulatory guidelines.

References

Methodological & Application

The Enigmatic Reagent: An Examination of 4-Bromo-1,1-dichlorobutane in Organic Synthesis

Despite its intriguing bifunctional structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for 4-bromo-1,1-dichlorobutane in organic synthesis. While its constituent functional groups—a primary alkyl bromide and a gem-dichloroalkane—suggest a range of potential transformations, specific experimental protocols, and quantitative data for this particular reagent are conspicuously absent. This report summarizes the available information and explores the theoretical reactivity of this compound, providing a foundation for potential future research.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 205.91 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 144873-00-7 | PubChem[1] |

| SMILES | C(CC(Cl)Cl)CBr | PubChem[1] |

Theoretical Applications and Reactivity

While specific case studies are unavailable, the reactivity of this compound can be inferred from the general behavior of its functional groups. The presence of a primary alkyl bromide and a gem-dihalide on the same four-carbon chain offers the potential for various synthetic transformations.

The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution (SN2) reactions. This would allow for the introduction of a wide range of nucleophiles at the 4-position. The gem-dichloro group at the 1-position is generally less reactive towards simple nucleophilic substitution but can undergo other transformations.

A potential synthetic workflow could involve the initial reaction at the more reactive C-Br bond, followed by a subsequent transformation of the gem-dichloro group.

Caption: A hypothetical two-step synthetic pathway utilizing the differential reactivity of the functional groups in this compound.

Potential, Yet Undocumented, Experimental Protocols

Based on established organic chemistry principles, one could propose the following hypothetical experimental outlines. It must be stressed that these are not based on published results for this compound and would require significant optimization and validation.

Hypothetical Protocol 1: Selective Alkylation of an Amine

This protocol would leverage the higher reactivity of the alkyl bromide in an SN2 reaction with a primary or secondary amine.

-

Reaction Setup: A solution of the amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) would be prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: this compound (1.1 eq.) would be added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Hypothetical Protocol 2: Formation of a Dichlorocyclopropane Derivative

This protocol would involve an intramolecular cyclization, although the conditions for such a reaction would need to be carefully explored.

-

Reaction Setup: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be prepared in situ at low temperature (-78 °C) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Reagent: this compound, dissolved in dry THF, would be added slowly to the LDA solution.

-

Reaction Monitoring and Quenching: The reaction would be stirred at low temperature and monitored by TLC. Upon consumption of the starting material, the reaction would be carefully quenched with a proton source, such as saturated aqueous ammonium chloride.

-

Work-up and Purification: The mixture would be warmed to room temperature and extracted with an organic solvent. The organic phase would be washed, dried, and concentrated. The resulting crude product would be purified by chromatography or distillation.

Conclusion for Researchers and Drug Development Professionals

The available information on this compound is currently limited to its basic chemical identity. There is a notable absence of published research detailing its use in organic synthesis, which is in stark contrast to its isomer, 1-bromo-4-chlorobutane, a well-documented and versatile building block.[2][3]

The lack of data presents both a challenge and an opportunity. For researchers in process development and medicinal chemistry, the unique combination of functional groups in this compound could potentially be exploited to create novel molecular scaffolds. However, any endeavor to use this reagent would necessitate a ground-up investigation of its reactivity, stability, and optimal reaction conditions. The hypothetical protocols outlined above could serve as a starting point for such exploratory studies. Until such research is published, the synthetic utility of this compound remains an open question in the field of organic chemistry.

References

Application Notes and Protocols: 4-Bromo-1,1-dichlorobutane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,1-dichlorobutane is a bifunctional alkylating agent with the chemical formula C₄H₇BrCl₂.[1] Its structure features a four-carbon chain with a bromine atom at one terminus and a dichloromethyl group at the other, offering differential reactivity for sequential alkylation reactions. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and for introducing a functionalized four-carbon unit into target molecules. The presence of two different halogens, along with the geminal dichloro group, allows for selective reactions with various nucleophiles, making it a versatile reagent in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 144873-00-7 | [1] |

| Molecular Formula | C₄H₇BrCl₂ | [1] |

| Molecular Weight | 205.91 g/mol | [1] |

| Appearance | Not specified, likely a liquid | |

| IUPAC Name | This compound | [1] |

Applications in Organic Synthesis

This compound serves as a versatile electrophile in reactions with a wide range of nucleophiles. The differential reactivity of the C-Br and C-Cl bonds, as well as the potential for further transformation of the dichloromethyl group, opens up diverse synthetic possibilities.

Alkylation of N-Nucleophiles

Nitrogen-containing compounds such as primary and secondary amines, amides, and heterocycles can be alkylated with this compound. The greater reactivity of the C-Br bond typically allows for initial substitution at this position, leaving the dichloromethyl group available for subsequent transformations. This can be exploited for the synthesis of various nitrogen-containing heterocycles or for the introduction of a 4,4-dichlorobutyl side chain.

Alkylation of S-Nucleophiles

Thiols and other sulfur-containing nucleophiles readily react with this compound. Similar to N-nucleophiles, the initial reaction is expected to occur at the more labile C-Br bond. This provides a pathway to sulfur-containing compounds that can be further functionalized at the dichloromethyl terminus.

Formation of Grignard Reagents

The bromine atom in this compound can be converted into a Grignard reagent by reaction with magnesium metal. This creates a powerful carbon-based nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters. The dichloromethyl group would likely remain intact under the conditions of Grignard reagent formation, offering a handle for subsequent chemical modifications.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not widely available in the literature, the following protocols for the analogous compound, 1-bromo-4-chlorobutane, can be adapted. Researchers should exercise caution and perform small-scale test reactions to optimize conditions for this compound, as the reactivity of the dichloromethyl group may differ from a single chloro substituent.

Protocol 1: N-Alkylation of a Secondary Amine (Analogous Protocol)

This protocol describes the synthesis of 1-(4-chlorobutyl)piperidine from piperidine and 1-bromo-4-chlorobutane. It serves as a representative procedure for the alkylation of a secondary amine.

Reaction Scheme:

Materials:

-

Piperidine

-

1-Bromo-4-chlorobutane (or this compound for adaptation)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel.

Quantitative Data (for 1-bromo-4-chlorobutane):

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 1-Bromo-4-chlorobutane | K₂CO₃ | CH₃CN | Reflux | 12 | ~85 |

Protocol 2: S-Alkylation of a Thiol (Analogous Protocol)

This protocol outlines the synthesis of (4-chlorobutyl)(phenyl)sulfane from thiophenol and 1-bromo-4-chlorobutane, representing a typical S-alkylation reaction.

Reaction Scheme:

Materials:

-

Thiophenol

-

1-Bromo-4-chlorobutane (or this compound for adaptation)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium hydroxide (1.1 eq) in ethanol.

-

To this solution, add thiophenol (1.0 eq) dropwise at 0 °C.

-

After stirring for 15 minutes, add 1-bromo-4-chlorobutane (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by distillation under reduced pressure or by column chromatography.

Quantitative Data (for 1-bromo-4-chlorobutane):

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | 1-Bromo-4-chlorobutane | NaOH | EtOH | RT | 16 | ~90 |

Visualizations

Logical Relationship of Alkylation Reactions

Caption: Alkylation pathways of this compound.

Experimental Workflow for N-Alkylation

Caption: General workflow for N-alkylation reactions.

Safety Information

This compound is expected to be a hazardous chemical. Based on data for similar compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-1,1-dichlorobutane

Disclaimer: There is a notable absence of specific literature detailing the nucleophilic substitution reactions of 4-bromo-1,1-dichlorobutane. The following application notes and protocols are based on established principles of organic chemistry and analogies with similar compounds. The provided protocols are representative examples and would require optimization for specific applications.

Introduction

This compound is a bifunctional alkyl halide with two distinct reactive sites for nucleophilic substitution: the primary carbon bearing a bromine atom and the primary carbon bearing two chlorine atoms (a gem-dichloro group). The inherent differences in the leaving group ability of bromide and chloride ions, as well as the unique reactivity of the gem-dichloro moiety, allow for selective and diverse chemical transformations.

The C-Br bond is significantly more reactive towards nucleophilic substitution than the C-Cl bond. This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower basicity.[1][2][3] Consequently, nucleophilic attack is expected to occur preferentially at the carbon atom bonded to the bromine.

The gem-dichloro group is generally less reactive towards standard nucleophilic substitution but can undergo hydrolysis under appropriate conditions to yield an aldehyde.[4][5][6][7][8] This dual reactivity makes this compound a potentially versatile building block in organic synthesis.

Predicted Reactivity and Products